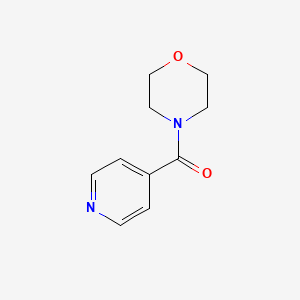
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine is a chemical compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Méthodes De Préparation
The synthesis of 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting with the preparation of the phenyl ring substituted with difluoromethoxy and trifluoromethylthio groups. One common synthetic route involves the nucleophilic substitution of a suitable precursor with difluoromethoxy and trifluoromethylthio reagents under controlled conditions. The hydrazine moiety is then introduced through a reaction with hydrazine hydrate or a similar reagent. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated groups, which are valuable in medicinal chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving hydrazine derivatives.
Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its hydrazine moiety and fluorinated groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(3-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine: Similar structure but with different substitution pattern on the phenyl ring.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent and has similar fluorinated groups.
Difluoromethoxy phenyl derivatives: Compounds with difluoromethoxy groups attached to a phenyl ring, used in various chemical applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H7F5N2OS |
|---|---|
Poids moléculaire |
274.21 g/mol |
Nom IUPAC |
[3-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2OS/c9-7(10)16-5-1-4(15-14)2-6(3-5)17-8(11,12)13/h1-3,7,15H,14H2 |
Clé InChI |
SBOGHBBDWHTIHT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OC(F)F)SC(F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


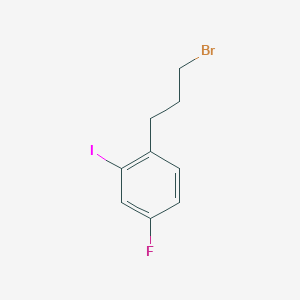
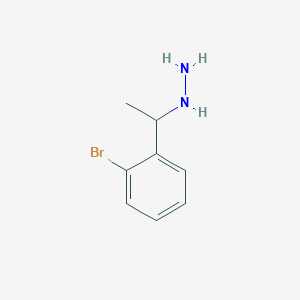
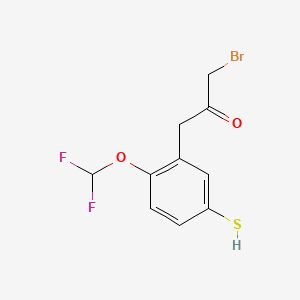
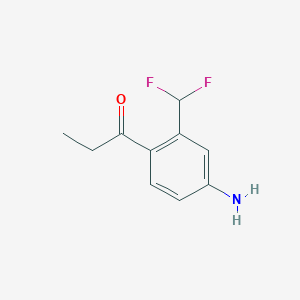
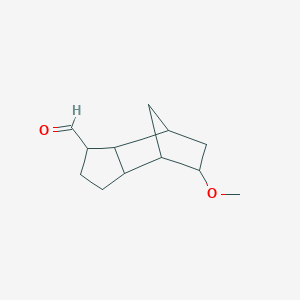

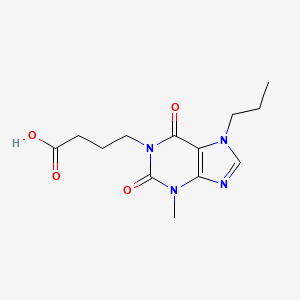

![6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride](/img/structure/B14064481.png)


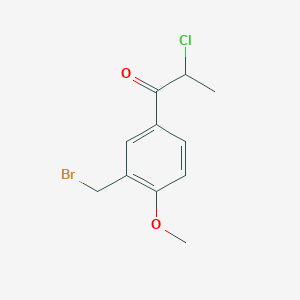
![Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14064527.png)
